molecular formula C13H11N3O2 B14343285 N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide CAS No. 96350-66-2

N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide

Cat. No.: B14343285
CAS No.: 96350-66-2
M. Wt: 241.24 g/mol
InChI Key: UHZUKUTVMBPNLC-UHFFFAOYSA-N
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Description

N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide is a complex organic compound that features a benzamide core linked to a pyridine ring through a methylene bridge. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide typically involves the condensation of 2-aminopyridine with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently oxidized to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale batch reactions using similar reagents and conditions as those described for laboratory synthesis. Optimization of reaction parameters such as temperature, solvent choice, and reaction time would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzamide and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce hydroxylated or hydrogenated compounds .

Scientific Research Applications

N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

96350-66-2

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N-hydroxy-2-(pyridin-2-ylmethylideneamino)benzamide

InChI

InChI=1S/C13H11N3O2/c17-13(16-18)11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-9,18H,(H,16,17)

InChI Key

UHZUKUTVMBPNLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NO)N=CC2=CC=CC=N2

Origin of Product

United States

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